molecular formula C9H10N2O4 B1600721 Ethyl 2-(3-nitropyridin-4-YL)acetate CAS No. 65645-52-5

Ethyl 2-(3-nitropyridin-4-YL)acetate

Cat. No. B1600721
CAS RN: 65645-52-5
M. Wt: 210.19 g/mol
InChI Key: XNSRNWVUBGIIAW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-4-yl)acetate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . The IUPAC name for this compound is ethyl (3-nitro-4-pyridinyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-nitropyridin-4-yl)acetate is 1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the nitro and pyridinyl groups.


Physical And Chemical Properties Analysis

Ethyl 2-(3-nitropyridin-4-yl)acetate is a solid at room temperature . It has a boiling point of 318.9±27.0 C at 760 mmHg .

Scientific Research Applications

Synthesis of Anticancer Agents

Ethyl 2-(3-nitropyridin-4-yl)acetate has been utilized in the synthesis of compounds with potential anticancer properties. For instance, it has been involved in the creation of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, showing promising antitumor activity (Temple et al., 1983). Another study reported on antimitotic agents derived from ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds, showcasing their precursory role in developing potent antimitotic agents (Temple et al., 1992).

Biodiesel Production

Ethyl 2-(3-nitropyridin-4-yl)acetate's derivative, ethyl acetate, was explored as an acyl acceptor in the lipase-mediated conversion of vegetable oils into biodiesel. This method provided high yields of ethyl esters from crude oils like Jatropha curcas, Pongamia pinnata, and Helianthus annuus under optimal conditions, illustrating an efficient and sustainable approach to biodiesel production (Modi et al., 2007).

Synthetic Equivalent Studies

Ethyl 2-nitroacetoacetate, a derivative, was shown to be a synthetic precursor for ethoxycarbonylnitrile oxide as well as isoxazole- and isoxazoline-3-carboxylic acids and their esters. This highlights the compound's role in facilitating synthetic pathways that yield structurally diverse molecules with potential applications in various fields of chemistry (Kislyi et al., 1994).

Development of Photophysical Properties

Research involving Pt(II) diimine complexes indicated that extending the π-conjugation in the acetylide ligands of these complexes can drastically tune their photophysical properties and improve their nonlinear absorption, potentially useful for applications in materials science and optoelectronics (Liu et al., 2013).

Chemical Separation Processes

Ethyl acetate, a related compound, was studied for its effectiveness in separating ethyl acetate/ethanol/water mixtures through distillation and pervaporation units, showcasing how derivatives of Ethyl 2-(3-nitropyridin-4-yl)acetate can be applied in optimizing separation processes for industrial applications (Meng et al., 2020).

Safety And Hazards

Ethyl 2-(3-nitropyridin-4-yl)acetate is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(3-nitropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSRNWVUBGIIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496831
Record name Ethyl (3-nitropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-nitropyridin-4-YL)acetate

CAS RN

65645-52-5
Record name Ethyl (3-nitropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-nitropyridin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 100 ml RB flask was added 1.5 g (5.3 mmol) of 3-nitro-4-pyridinyl-propanedioic acid diethyl ester, 0.450 g (10.6 mmol) of lithium chloride, 0.095 g (5.3 mmol) of water and 35 mL of DMSO. The solution was heated at 100° C. for 4 h. The cooled reaction mixture was diluted with ethyl acetate (50 mL) and washed successively with water (50 mL) and brine (50 mL). The organic phase was dried over sodium sulfate, filtered and concentrated, and the residue was chromatographed on silica gel eluting with a hexane-10% EtOAc/hexane gradient to give 0.76 g of the title compound as a yellow solid. 1H NMR (DMSO-d6): δ1.14 (t, J=7.1 Hz, 3H), 4.06 (q, J=7.1 Hz, 2H), 4.12 (s, 2H), 7.63 (d, J=4.9 Hz, 1H), 8.82 (d, J=4.9 Hz, 1H), 9.21 (s, 1H); C9H10N2O4: APES+MS m/z 211 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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